Ethyl 5-(2-nitrobenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
Description
Ethyl 5-(2-nitrobenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a thienopyridazine derivative characterized by a 2-nitrobenzamido substituent at position 5, a phenyl group at position 3, and an ethyl carboxylate moiety at position 1. This compound belongs to a broader class of aminothienopyridazines, which have shown promise as adenosine A1 receptor (A1AR) modulators and tau aggregation inhibitors . Its synthesis typically involves microwave-assisted cyclization of dihydropyridazine precursors with sulfur and morpholine in ethanol, followed by functionalization of the amino group with 2-nitrobenzoyl chloride .
Properties
IUPAC Name |
ethyl 5-[(2-nitrobenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4O6S/c1-2-32-22(29)18-15-12-33-20(23-19(27)14-10-6-7-11-16(14)26(30)31)17(15)21(28)25(24-18)13-8-4-3-5-9-13/h3-12H,2H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHPLPGDWDRVEFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=CC=C3[N+](=O)[O-])C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 5-(2-nitrobenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound that exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thieno[3,4-d]pyridazine core , which is recognized for its diverse biological activities. The presence of a nitrobenzamide group adds to its reactivity and potential for interaction with biological targets. The molecular formula of this compound is CHNOS, with a molecular weight of approximately 332.39 g/mol .
This compound is believed to exert its biological effects through several mechanisms:
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It may interact with various receptors, modulating their activity and influencing signaling pathways associated with cell proliferation and apoptosis.
- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties, suggesting potential applications in treating infections.
Anticancer Properties
Research indicates that derivatives of thieno[3,4-d]pyridazines, including this compound, exhibit anticancer activity against various human cancer cell lines. For instance:
- Study on Cell Lines : A study reported that compounds with similar structures showed cytotoxic effects against breast cancer (MCF-7) and lung cancer (A549) cell lines, promoting apoptosis through the activation of caspase pathways .
Antimicrobial Effects
The compound has also shown promise as an antimicrobial agent . Studies have indicated that it can inhibit the growth of several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that it may be effective in treating infections caused by these pathogens .
Case Studies
- Case Study on Anticancer Activity : A recent investigation focused on the effects of this compound on glioma cells. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, indicating its potential as a therapeutic agent for brain tumors .
- Antimicrobial Efficacy Study : Another study evaluated the antimicrobial efficacy against multi-drug resistant strains. The compound exhibited potent activity against resistant strains of Staphylococcus aureus and Enterococcus faecalis, highlighting its potential in overcoming antibiotic resistance .
Scientific Research Applications
Ethyl 5-(2-nitrobenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound with a thieno[3,4-d]pyridazine core structure, featuring a nitrobenzamido moiety and a phenyl group. It has a molecular weight of approximately 464.45 g/mol. The presence of the thienopyrimidine derivatives is notable because of their significant biological properties .
Potential Applications in Scientific Research
This compound and its derivatives have potential applications in scientific research, including:
- Medicinal Chemistry The compound is a synthetic compound with potential applications in medicinal chemistry. Its unique structural features suggest various biological activities, making it a subject of interest in pharmacological research.
- Adenosine A1 Receptor (A1AR) Modulation It has been identified as an allosteric modulator of the adenosine A1 receptor (A1AR), acting as both an antagonist and inverse agonist. This interaction suggests the compound may influence various signaling pathways related to inflammation and cell proliferation, although further studies are needed to elucidate the precise molecular mechanisms involved.
- Precursor for Bioactive Molecules The title compound may be used as a new precursor for obtaining bioactive molecules .
Physical and Chemical Properties
The physical and chemical properties of this compound are essential to understanding its behavior in different environments and its potential applications in scientific research.
Structural Features
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Thienopyridazine Core
The biological and physicochemical properties of thienopyridazines are highly sensitive to substituent modifications. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Selected Thienopyridazine Derivatives
Physicochemical Properties
- Melting Points: The parent compound (13a) with an amino group has a melting point of 253–256°C, while halogenated derivatives (e.g., 13d with 4-hydroxyphenyl) show higher melting points due to hydrogen bonding . The target compound’s melting point is unreported but is expected to be elevated due to the nitrobenzamido group.
- Molecular Weight and Solubility : The target compound (MW: 427.4) is heavier than 13a (MW: 315.35), likely reducing aqueous solubility. Introduction of polar groups (e.g., 4-hydroxyphenyl in 13d) mitigates this by improving hydrophilicity .
Research Findings and Implications
- The nitrobenzamido group may stabilize agonist-receptor-G protein complexes, similar to 2-amino-3-benzoylthiophenes .
- Tau Aggregation Inhibition: Compounds like 66 (methylamino, 4-chlorophenyl) inhibit tau aggregation with IC50 values <1 µM, suggesting that the target compound’s nitro group could enhance binding to tau fibrils via π-π stacking .
Preparation Methods
Synthesis of the Thieno[3,4-d]Pyridazine Core
The thieno[3,4-d]pyridazine scaffold is constructed via a cyclocondensation reaction between ethyl 5-amino-3,4-dihydro-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate and tetracyanoethylene (TCNE). This reaction proceeds through a nucleophilic aromatic substitution mechanism, where the amino group attacks the electron-deficient cyano carbons of TCNE, followed by cyclization to form the fused thieno-pyridazine system.
Reaction Conditions :
- Solvent : Anhydrous dimethylformamide (DMF)
- Temperature : 80°C under nitrogen atmosphere
- Time : 12–16 hours
- Yield : 58–62%
The intermediate, ethyl 5-amino-3,4-dihydro-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate, is synthesized via a three-step sequence starting from phenylacetonitrile and ethyl cyanoacetate. Key steps include:
- Knoevenagel Condensation : Formation of α-cyanocinnamate.
- Cyclization with Sulfur : Introduction of the thiophene ring using elemental sulfur in ethanolamine.
- Oxidation : Conversion to the pyridazine-4-one moiety using hydrogen peroxide in acetic acid.
Amidation with 2-Nitrobenzoyl Chloride
The 2-nitrobenzamido group is introduced via amidation of the amino intermediate. This step employs 2-nitrobenzoyl chloride in the presence of a base to deprotonate the amino group and facilitate nucleophilic acyl substitution.
Procedure :
- Dissolve ethyl 5-amino-3,4-dihydro-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate (1.0 equiv) in dry dichloromethane (DCM).
- Add triethylamine (2.5 equiv) dropwise at 0°C.
- Introduce 2-nitrobenzoyl chloride (1.2 equiv) and stir for 6 hours at room temperature.
- Quench with ice-cold water, extract with DCM, and purify via column chromatography (silica gel, hexane/ethyl acetate 7:3).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 68–72% |
| Purity (HPLC) | ≥98% |
| Reaction Scale | 5–100 g |
Q & A
Q. What are the core structural features of this compound, and how do they influence its reactivity and biological activity?
The compound features a thieno[3,4-d]pyridazine core fused with a thiophene and pyridazine ring, substituted with a 2-nitrobenzamido group, a phenyl ring at position 3, and an ethyl ester at position 1. These functional groups dictate its reactivity (e.g., nitro group reduction, ester hydrolysis) and interactions with biological targets (e.g., hydrogen bonding via amide groups). Structural confirmation requires NMR (¹H/¹³C), MS, and IR spectroscopy, with emphasis on nitro group stretching frequencies (~1,520 cm⁻¹) and ester carbonyl signals (~1,700 cm⁻¹) .
Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
Synthesis typically involves multi-step protocols:
- Step 1: Construction of the thieno[3,4-d]pyridazine core via cyclization of thiophene precursors.
- Step 2: Introduction of the 2-nitrobenzamido group via amide coupling (e.g., EDC/HOBt).
- Step 3: Esterification at position 1 using ethyl chloroformate. Key optimization parameters include solvent polarity (DMF for amidation), temperature (reflux for cyclization), and stoichiometric ratios. Yields >70% are achievable with strict exclusion of moisture .
Q. How can spectroscopic data discrepancies (e.g., NMR splitting patterns) be resolved during characterization?
Contradictions in spectral data (e.g., unexpected doublets in ¹H NMR) may arise from conformational flexibility or impurities. Use orthogonal methods:
- 2D NMR (COSY, HSQC): Assign proton-proton and proton-carbon correlations.
- HPLC-MS: Confirm purity and rule out byproducts.
- X-ray crystallography (if crystalline): Resolve ambiguities in regiochemistry .
Advanced Research Questions
Q. How does the 2-nitrobenzamido substituent influence the compound’s mechanism of action in neuroprotective studies?
The nitro group acts as a hydrogen-bond acceptor, potentially targeting NADPH oxidase or nitric oxide synthase pathways. In vitro assays (e.g., SH-SY5Y neuronal cells) should compare activity against analogs with electron-withdrawing (e.g., Cl) or donating (e.g., OMe) groups. Dose-response curves (IC₅₀) and molecular docking (PDB: 6CM4) can validate target engagement .
Q. What strategies are effective for analyzing contradictory biological activity data across structural analogs?
For example, if analogs with 4-nitrobenzamido () show higher anti-inflammatory activity than 3-methoxy variants ():
- SAR Analysis: Map substituent effects using computational tools (e.g., CoMFA).
- Solubility Studies: Measure logP to assess bioavailability differences.
- Metabolic Stability: Use microsomal assays to identify degradation pathways .
Q. How can regioselectivity challenges during functionalization (e.g., amidation) be addressed?
Competing reactions at the pyridazine N-atoms or thiophene sulfur can occur. Strategies include:
- Protecting Groups: Temporarily block reactive sites (e.g., Boc for amines).
- Directed Ortho-Metalation: Use lithiation to control substitution patterns.
- Kinetic vs. Thermodynamic Control: Adjust temperature (low temp favors kinetic products) .
Q. What computational methods are suitable for predicting the compound’s reactivity in nucleophilic/electrophilic environments?
- DFT Calculations: Optimize geometries (B3LYP/6-31G*) to identify reactive sites (e.g., nitro group’s LUMO).
- Molecular Dynamics: Simulate solvent effects on reaction pathways.
- pKa Prediction: Estimate acidity/basicity using software like MarvinSuite .
Methodological Recommendations
- For Synthetic Challenges: Use Schlenk techniques for moisture-sensitive steps.
- For Data Reproducibility: Validate assays with positive controls (e.g., dexamethasone for anti-inflammatory studies).
- For Computational Studies: Cross-validate docking results with experimental mutagenesis data.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
